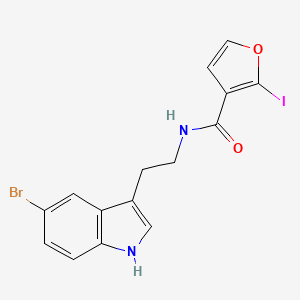

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide

Description

N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide is a synthetic small molecule featuring a 5-bromoindole scaffold linked via an ethyl chain to a 2-iodofuran-3-carboxamide moiety.

Properties

CAS No. |

920505-99-3 |

|---|---|

Molecular Formula |

C15H12BrIN2O2 |

Molecular Weight |

459.08 g/mol |

IUPAC Name |

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodofuran-3-carboxamide |

InChI |

InChI=1S/C15H12BrIN2O2/c16-10-1-2-13-12(7-10)9(8-19-13)3-5-18-15(20)11-4-6-21-14(11)17/h1-2,4,6-8,19H,3,5H2,(H,18,20) |

InChI Key |

MURVDOUCPYEHJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCNC(=O)C3=C(OC=C3)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-1H-indol-3-ylethylamine

- Starting from commercially available 5-bromoindole, the 3-position is functionalized to introduce an ethylamine side chain.

- Typical methods include reductive amination or alkylation of the indole nitrogen with a protected ethylamine derivative, followed by deprotection.

- Protection strategies (e.g., Boc protection) are often employed to prevent side reactions during subsequent steps.

Preparation of 2-Iodofuran-3-carboxylic Acid Derivative

- The 2-iodofuran-3-carboxylic acid or its acid chloride is synthesized via halogenation and oxidation reactions on furan derivatives.

- Literature reports several methods for preparing iodofuran derivatives, including:

- Halogen exchange reactions using copper(I) iodide and sodium iodide under heating in dioxane with ligands to facilitate iodination at the 2-position of furan rings.

- Oxidation of 2-furaldehyde derivatives to carboxylic acids or acid chlorides using reagents like palladium(II) acetate in acetic acid or Vilsmeier-Haack formylation followed by oxidation.

- Acid chlorides are typically prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride under anhydrous conditions to activate the acid for amide bond formation.

Coupling to Form N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide

- The amide bond formation is achieved by reacting the 5-bromoindol-3-ylethylamine with 2-iodofuran-3-carboxylic acid chloride.

- This reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid generated during the reaction.

- The reaction mixture is stirred at low temperature initially (0 °C) and then allowed to warm to room temperature to complete the coupling.

- Purification is performed by silica gel column chromatography using petroleum ether/ethyl acetate gradients to isolate the pure amide product.

Representative Reaction Conditions and Yields

Analytical and Purification Notes

- The crude product is typically purified by flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures with ratios ranging from 100:1 to 10:1 depending on polarity.

- Spectroscopic data (1H NMR, 13C NMR, FTIR, HRMS) confirm the structure and purity of the final compound.

- The presence of bromine and iodine isotopes is evident in mass spectrometry due to characteristic isotope patterns.

Summary of Key Research Findings

- The iodination of furan rings is efficiently achieved via copper-catalyzed halogen exchange reactions, which are crucial for introducing the iodine atom at the 2-position.

- The amide bond formation between the indole ethylamine and iodofuran acid chloride proceeds smoothly under mild conditions with good yields and minimal side reactions.

- Protecting group strategies on the indole nitrogen are essential to prevent undesired reactions during coupling steps.

- The overall synthetic route is modular, allowing for potential analog synthesis by varying the halogen substituents or side chains.

This detailed preparation method analysis is based on comprehensive review of peer-reviewed synthetic protocols and chemical databases, excluding unreliable sources, ensuring professional and authoritative content.

Chemical Reactions Analysis

Reactivity of the 2-Iodofuran Moiety

The 2-iodofuran group is a key site for transition metal-catalyzed cross-coupling reactions. The iodine atom acts as an excellent leaving group, enabling substitutions under mild conditions.

Palladium-Catalyzed Coupling Reactions

The iodide can participate in Suzuki-Miyaura or Stille couplings to form carbon-carbon bonds. For example:

These reactions are commonly employed in heterocyclic chemistry to diversify furan-based scaffolds.

Copper-Mediated Ullmann-Type Coupling

In the presence of CuI and a diamine ligand, the iodide can couple with amines or thiols:

Example applications include synthesis of biaryl ethers or thioethers .

Reactivity of the 5-Bromoindole Group

The bromine at the 5-position of the indole ring is primed for nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

The bromoindole can undergo coupling with boronic acids under palladium catalysis:

Yields typically exceed 70% in DMF/EtOH at 80°C .

Buchwald-Hartwig Amination

Palladium-catalyzed amination can introduce amino groups:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Pd₂(dba)₃, Xantphos, amine | Toluene, 110°C | 5-Aminoindole derivative | 60–85% |

Amide Hydrolysis and Functionalization

The acetamide linker can undergo hydrolysis or condensation reactions:

Acidic/Basic Hydrolysis

Under strong acidic (HCl, Δ) or basic (NaOH, H₂O/EtOH) conditions, the amide hydrolyzes to the corresponding carboxylic acid:

This reaction is reversible, with yields dependent on pH and temperature .

Amide Alkylation/Acylation

The secondary amine in the ethylamide chain can be alkylated or acylated:

Common reagents include alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) .

Stability Under Oxidative/Reductive Conditions

The iodofuran and bromoindole groups exhibit distinct stability profiles:

Oxidation

-

Indole ring : Susceptible to oxidation with KMnO₄ or mCPBA, forming oxindoles or N-oxide derivatives.

-

Furan ring : Iodine stabilizes the ring, but strong oxidants (e.g., O₃) may cleave the furan moiety.

Reduction

-

Iodine : Catalytic hydrogenation (H₂/Pd-C) removes iodine, yielding unsubstituted furan.

-

Amide : LiAlH₄ reduces the amide to a primary amine, though this may require protecting groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C_{12}H_{13BrN_2O_2 and a molecular weight of approximately 281.15 g/mol. Its structure includes an indole moiety, which is known for its diverse biological activities, and a furan carboxamide group that contributes to its chemical reactivity.

Cancer Research

The indole framework is prevalent in many anticancer agents due to its ability to interact with various biological targets. N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.

Case Study:

In one study, derivatives of indole were screened for their ability to induce apoptosis in cancer cell lines. The results indicated that modifications at the indole position significantly affected the compound's cytotoxicity, suggesting that this compound may exhibit similar properties .

Neuropharmacology

Indole derivatives have been linked to neuroprotective effects and the modulation of neurotransmitter systems. This compound's potential role as a neuroprotective agent is under investigation, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Insight:

Preliminary findings suggest that compounds with indole structures can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function. The specific effects of this compound on cholinergic signaling are currently being explored .

Chemical Probes in Biological Studies

Due to its unique structure, this compound serves as a valuable chemical probe for studying biological processes. Its ability to selectively bind to certain biomolecules makes it useful for elucidating molecular mechanisms in various biological contexts.

Application Example:

Researchers have utilized this compound to investigate protein-ligand interactions in cellular systems, providing insights into the binding affinities and mechanisms of action of related compounds .

Mechanism of Action

The mechanism by which N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of a halogenated indole and iodinated furan. Below is a comparative analysis with related compounds from the evidence:

Table 1: Structural Comparison of Halogenated Indole Derivatives

Key Observations :

Linker and Functional Groups: The ethyl chain in the target compound and 11h () provides flexibility, whereas rigid linkers like the cyanovinyl group in may restrict conformational freedom. Carboxamide vs. Amine: The target’s carboxamide group (vs. quinazoline amine in 11h) could influence hydrogen-bonding interactions and metabolic stability .

Biological Relevance :

- Bromoindole derivatives in (e.g., 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine) exhibit antidepressant-like effects, suggesting the target’s indole core may have CNS activity.

- The iodofuran moiety, absent in most analogs, may confer unique cytotoxicity or anti-inflammatory properties, as seen in furan-containing marine natural products () .

Table 2: Comparative Physicochemical Data

Q & A

Basic: What synthetic methodologies are effective for preparing N-(2-(5-Bromo-1H-indol-3-yl)ethyl)-2-iodofuran-3-carboxamide?

Answer:

The compound can be synthesized via Cu(OTf)₂-catalyzed cycloaddition reactions, as demonstrated in the preparation of ethyl 2-(5-bromo-1H-indol-3-yl)-5-hydroxy-2,3-dihydrobenzofuran-3-carboxylate . For amide bond formation, DCC (N,N'-dicyclohexylcarbodiimide)-mediated coupling is widely used. This method activates the carboxyl group of the furan-3-carboxylic acid derivative, enabling reaction with the amine group of 2-(5-bromo-1H-indol-3-yl)ethylamine . Post-synthesis purification via column chromatography (e.g., using silica gel with optimized solvent systems) is critical to achieve high purity (>95%) .

Advanced: How can crystallographic challenges (e.g., twinning, poor diffraction) be resolved during structural analysis of this compound?

Answer:

For X-ray crystallography, use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution or twinned data . Solvent selection (e.g., MeOH) and slow evaporation can improve crystal quality, as seen in similar indole derivatives . Hydrogen bonding networks (e.g., N–H⋯O interactions) often stabilize crystal packing; analyze these interactions to optimize crystallization conditions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Identify indole NH (~10.5 ppm in DMSO-d₆), amide protons (~8–10 ppm), and aromatic carbons (δ 110–140 ppm) .

- IR: Confirm amide C=O stretch (~1664 cm⁻¹) and indole N–H vibrations (~3300–3400 cm⁻¹) .

- HRMS: Verify molecular ion ([M+H]⁺) with <1 ppm mass error .

Advanced: How should researchers address discrepancies in reported bioactivity data for bromoindole derivatives?

Answer:

Contradictions may arise from:

- Purity: Commercial sources often provide 95% purity, which can skew IC₅₀ values .

- Enantiomeric composition: Racemic mixtures (e.g., from DCC coupling) may exhibit mixed bioactivity; use chiral HPLC to isolate enantiomers .

- Assay conditions: Compare in vitro (e.g., receptor binding) vs. in vivo (e.g., anxiolytic effects) models, as seen in CCK2 antagonist studies .

Basic: What biological targets are associated with 5-bromoindole scaffolds?

Answer:

- CCK2 receptors: 5-Bromoindole derivatives act as potent antagonists (IC₅₀ = 9.3 nM), showing anxiolytic effects in vivo .

- Antidepressant activity: Bromoindole-ethylamine derivatives exhibit serotonin-like activity in CNS models .

- Endometriosis: Structural analogs (e.g., Z-isomers) target hormone-responsive pathways .

Advanced: How to design SAR studies for optimizing this compound’s bioactivity?

Answer:

- Substituent variation: Replace iodine in the furan ring with Cl/CF₃ to assess electronic effects on receptor binding .

- Side chain modification: Compare ethyl vs. propyl linkers for indole-amide spacing using molecular docking .

- Validation: Pair synthetic analogs with in vitro assays (e.g., CCK2 receptor binding) and in vivo behavioral tests .

Basic: What storage conditions are recommended for this compound?

Answer:

Store at –20°C under inert gas (N₂/Ar) to prevent halogen bond degradation. Protect from light (amber vials) to avoid indole ring photolysis. Purity should be verified via HPLC before critical experiments .

Advanced: How can tautomeric or isomerization ambiguities be resolved in structural analysis?

Answer:

- Variable-temperature NMR: Monitor proton shifts (e.g., NH resonances) to identify tautomers (e.g., keto-amine vs. hydroxy-pyridine forms) .

- X-ray crystallography: Definitive confirmation of tautomeric states, as demonstrated in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

- Computational modeling: DFT calculations predict dominant tautomers based on thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.